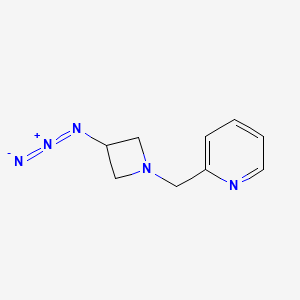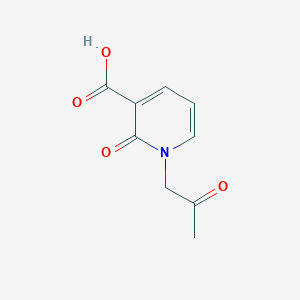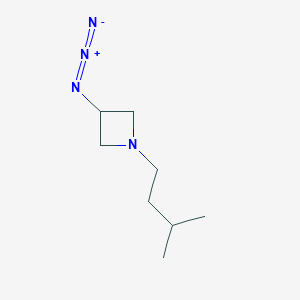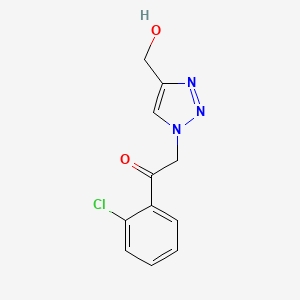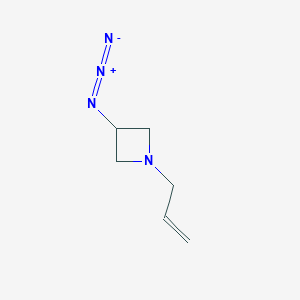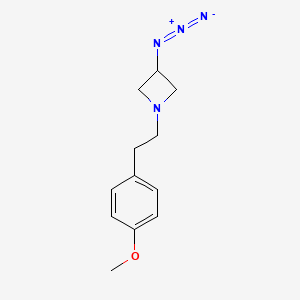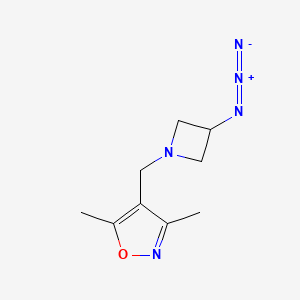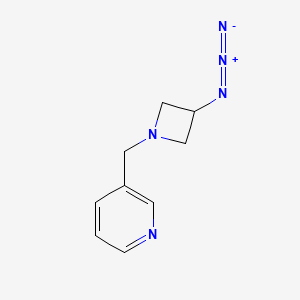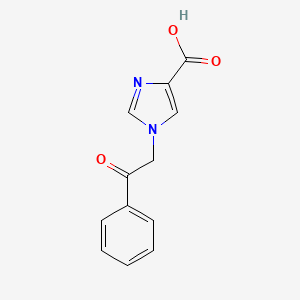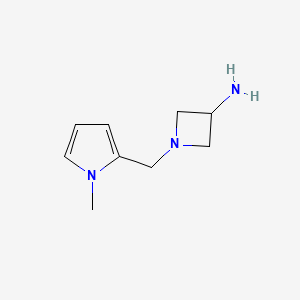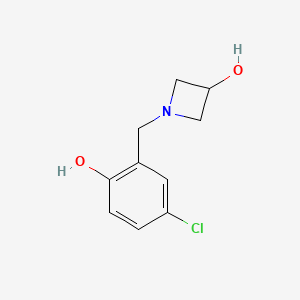
4-((3-Azidoazetidin-1-yl)methyl)benzonitrile
Descripción general
Descripción
4-((3-Azidoazetidin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry Applications
Synthesis of HIV-1 Inhibitors : Compounds structurally related to "4-((3-Azidoazetidin-1-yl)methyl)benzonitrile" have been utilized in the synthesis of diarylpyrimidine derivatives, which are important intermediates in developing HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015). This highlights the compound's potential application in creating antiviral medications.
Antimycobacterial Activity : A synthesis strategy involving palladium-catalyzed C-C Suzuki coupling was used to create benzonitrile/nicotinonitrile-based s-triazines. These compounds displayed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting a starting point for developing new antimycobacterial agents (Amit B. Patel et al., 2014).
HCV Inhibition : Derivatives of benzonitrile have been explored for their antiviral activity against Hepatitis C Virus (HCV), identifying compounds that block HCV replication by acting on the HCV entry stage. This indicates the potential of structurally related compounds in antiviral research (Xin-bei Jiang et al., 2020).
Antimicrobial and Anticancer Research
Antibacterial and Antifungal Activity : Compounds featuring azetidinone and thiazolidinone rings synthesized from chalcone derivatives have shown antimicrobial activity against various bacterial and fungal strains. This suggests the utility of such compounds in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antitumor Activity : Research on thiazole-pyridine anchored NNN donor compounds and their cobalt(II) complexes has demonstrated in vitro antitumor activity against U937 cancer cells. These findings emphasize the potential of compounds with similar structural features in anticancer research (Pradip K. Bera et al., 2021).
Propiedades
IUPAC Name |
4-[(3-azidoazetidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-5-9-1-3-10(4-2-9)6-16-7-11(8-16)14-15-13/h1-4,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHVOCMEBWDNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


